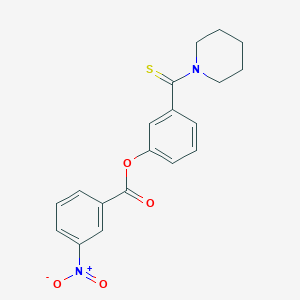![molecular formula C23H26N2OS B11657013 2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate](/img/structure/B11657013.png)
2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate is a complex organic compound with a unique structure that combines a quinoline derivative with a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then reacted with thiocyanate to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions may require halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds. Substitution reactions can result in a variety of products depending on the nature of the substituent.
Scientific Research Applications
2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays and as a probe to study biological processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate involves its interaction with molecular targets and pathways within a system. The thiocyanate group can act as a nucleophile, participating in various chemical reactions. The quinoline derivative can interact with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl chloride
- 2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl bromide
Uniqueness
Compared to similar compounds, 2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N2OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethyl] thiocyanate |
InChI |
InChI=1S/C23H26N2OS/c1-16-6-9-18(10-7-16)23(5)14-22(3,4)25(21(26)13-27-15-24)20-11-8-17(2)12-19(20)23/h6-12H,13-14H2,1-5H3 |
InChI Key |
MPDFZCVQDFLGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=C2C=C(C=C3)C)C(=O)CSC#N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-N-(naphthalen-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11656939.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11656940.png)

![(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11656952.png)
![3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11656959.png)
![4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B11656969.png)
![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11656972.png)
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11656975.png)

![2-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11656992.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11656993.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide](/img/structure/B11656999.png)
![(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11657000.png)
![4-bromo-N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline](/img/structure/B11657005.png)
